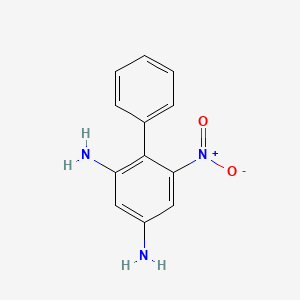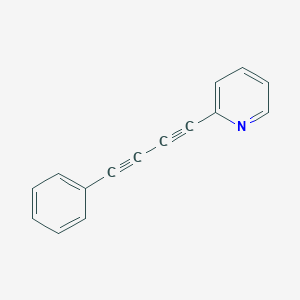
2-(4-Phenylbuta-1,3-diyn-1-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Phenylbuta-1,3-diyn-1-yl)pyridine is an organic compound characterized by a pyridine ring substituted with a phenylbuta-1,3-diynyl group
準備方法
The synthesis of 2-(4-Phenylbuta-1,3-diyn-1-yl)pyridine typically involves the coupling of pyridine derivatives with phenylbuta-1,3-diynyl intermediates. One common method is the oxidative acetylene coupling, which uses acetylene scaffolding strategies and orthogonal alkyne protection groups . This method allows for the sequential closure of macrocyclic subunits, resulting in the desired compound. Industrial production methods may involve similar coupling reactions, optimized for large-scale synthesis.
化学反応の分析
2-(4-Phenylbuta-1,3-diyn-1-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the phenylbuta-1,3-diynyl group. Common reagents used in these reactions include oxidizing agents, reducing agents, and various electrophiles and nucleophiles
科学的研究の応用
2-(4-Phenylbuta-1,3-diyn-1-yl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound.
Industry: It may be used in the development of advanced materials and chemical processes
作用機序
The mechanism of action of 2-(4-Phenylbuta-1,3-diyn-1-yl)pyridine involves its interaction with molecular targets through its phenylbuta-1,3-diynyl and pyridine moieties. These interactions can affect various molecular pathways, leading to the compound’s observed effects. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions .
類似化合物との比較
2-(4-Phenylbuta-1,3-diyn-1-yl)pyridine can be compared with similar compounds such as:
1,4-Bis(phenylbuta-1,3-diyn-1-yl)benzene: This compound has a similar diacetylene bridge but differs in its overall structure and properties.
Trimethyl(4-phenylbuta-1,3-diynyl)silane: Another related compound with a trimethylsilyl group instead of a pyridine ring. The uniqueness of this compound lies in its combination of a pyridine ring with a phenylbuta-1,3-diynyl group, which imparts distinct chemical and physical properties.
特性
CAS番号 |
117635-47-9 |
|---|---|
分子式 |
C15H9N |
分子量 |
203.24 g/mol |
IUPAC名 |
2-(4-phenylbuta-1,3-diynyl)pyridine |
InChI |
InChI=1S/C15H9N/c1-2-8-14(9-3-1)10-4-5-11-15-12-6-7-13-16-15/h1-3,6-9,12-13H |
InChIキー |
APCQLLKPMAPFDL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CC#CC2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


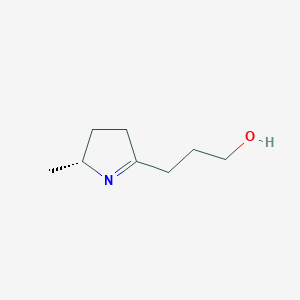
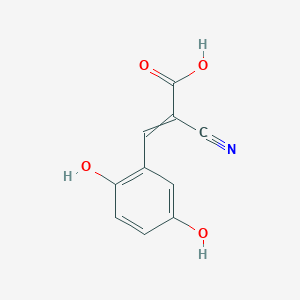
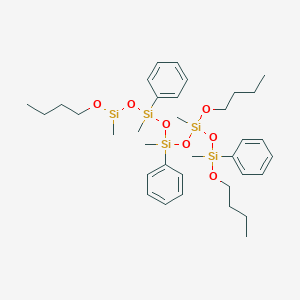
![2-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one](/img/structure/B14285796.png)
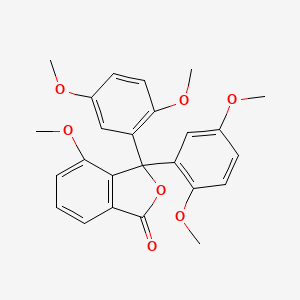
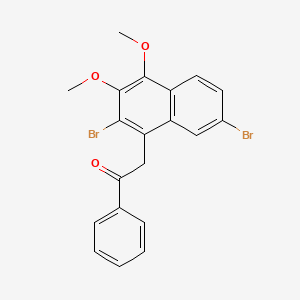
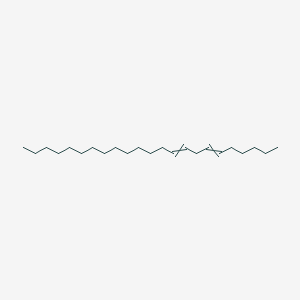
![2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanoyl chloride](/img/structure/B14285821.png)
![Ethyl [(1,3-benzoxazol-2-yl)methyl]tert-butylphosphinate](/img/structure/B14285835.png)
![1-(4-Butylcyclohexyl)-4-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B14285837.png)
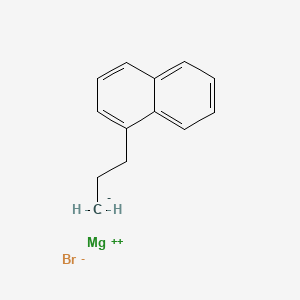
![Ethanone, 2-[(4-bromophenyl)amino]-1,2-diphenyl-](/img/structure/B14285856.png)

